[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate
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Overview
Description
[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate is a chemical compound with the molecular formula C15H22N2O2. It is known for its unique structure, which includes a piperidine ring and a phenyl group connected through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate typically involves the reaction of 2-(1-methylpiperidin-2-yl)phenol with dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted carbamates or phenyl derivatives .
Scientific Research Applications
[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of a piperidine ring and a phenyl group connected through a carbamate linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67049-91-6 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)15(18)19-14-10-5-4-8-12(14)13-9-6-7-11-17(13)3/h4-5,8,10,13H,6-7,9,11H2,1-3H3 |
InChI Key |
CVTZIVVATDVBNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC=CC=C2OC(=O)N(C)C |
Origin of Product |
United States |
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